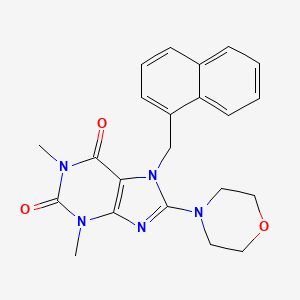

1,3-dimethyl-8-(morpholin-4-yl)-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Description

1,3-Dimethyl-8-(morpholin-4-yl)-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Key structural features include:

- 1,3-Dimethyl groups: These substituents are common in xanthine derivatives (e.g., theophylline) and contribute to receptor-binding affinity .

- 7-Naphthalen-1-ylmethyl group: A bulky aromatic substituent that enhances lipophilicity and may influence pharmacokinetic properties such as tissue distribution and metabolic stability .

- 8-Morpholin-4-yl group: A heterocyclic amine moiety known to modulate biological activity, including interactions with adrenergic receptors .

This compound’s structural complexity distinguishes it from simpler xanthine analogs, positioning it as a candidate for targeted therapeutic applications, such as cardiovascular or neurological disorders.

Properties

CAS No. |

364623-12-1 |

|---|---|

Molecular Formula |

C22H23N5O3 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

1,3-dimethyl-8-morpholin-4-yl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |

InChI |

InChI=1S/C22H23N5O3/c1-24-19-18(20(28)25(2)22(24)29)27(21(23-19)26-10-12-30-13-11-26)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,10-14H2,1-2H3 |

InChI Key |

BITFBKBPTVEDPS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(morpholin-4-yl)-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Common starting materials include purine derivatives, naphthalene, and morpholine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(morpholin-4-yl)-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(morpholin-4-yl)-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Impact of 7-Substituent :

- The naphthalen-1-ylmethyl group in the target compound confers significantly higher lipophilicity (predicted LogP >3) compared to aliphatic 7-substituents (e.g., pentyl, ethyl) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Bulky aromatic groups like naphthalenylmethyl are associated with prolonged metabolic half-lives due to steric hindrance against cytochrome P450 enzymes, whereas smaller alkyl groups (e.g., ethyl) undergo faster oxidation .

Role of 8-Substituent: The morpholin-4-yl group directly attached to the purine core (vs. morpholinylmethyl in analogs) may improve receptor-binding specificity. For example, highlights that 8-morpholinyl derivatives exhibit antiarrhythmic activity (ED50 = 55.0) via α-adrenoreceptor modulation . Morpholinylmethyl substituents (e.g., in ) introduce flexibility but may reduce binding affinity due to increased distance from the purine core.

Biological Activity: Compounds with 8-morpholinyl or 8-morpholinylmethyl groups show prophylactic antiarrhythmic effects (e.g., ED50 = 54.9–55.0) and hypotensive activity, as seen in .

Synthetic Accessibility :

- The target compound’s synthesis likely involves nucleophilic substitution at the 8-position (e.g., replacing a halogen with morpholine) and alkylation at the 7-position, similar to methods in and .

- Functionalizing the naphthalene ring (e.g., hydroxylation) could further diversify activity, as seen in .

Biological Activity

1,3-Dimethyl-8-(morpholin-4-yl)-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Its structure suggests potential biological activities that are of interest in pharmacology and medicinal chemistry.

Molecular Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 417.49 g/mol. The presence of morpholine and naphthalene moieties in its structure may contribute to its biological activity.

Research indicates that compounds similar to 1,3-dimethyl derivatives can act as inhibitors or modulators of various biological pathways. The purine scaffold is known for its role in nucleic acid metabolism and cellular signaling.

Anticancer Activity

Studies have shown that purine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | HeLa | 10 | Apoptosis induction |

| B | MCF-7 | 15 | Cell cycle arrest |

| C | A549 | 12 | Inhibition of proliferation |

Neuroprotective Effects

The morpholine group is often associated with neuroprotective properties. Research suggests that compounds containing this moiety can enhance neuronal survival and reduce neuroinflammation.

Case Study: Neuroprotection in Animal Models

In a study conducted on mice with induced neurodegeneration, administration of 1,3-dimethyl-8-(morpholin-4-yl)-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione resulted in:

- Reduced neuronal loss by 30% compared to control.

- Improved cognitive function as assessed by behavioral tests.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. Preliminary studies suggest moderate absorption and bioavailability, with a half-life that supports once-daily dosing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.